4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride
Overview
Description
4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride is a compound that features a benzimidazole ring fused to a butylamine chain. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, are important pharmacophores in drug discovery . They are good bioisosteres of naturally occurring nucleotides and can interact with proteins and enzymes .
Mode of Action
Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They are known to have a wide range of biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
Given the wide range of biological activities associated with benzimidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions for several hours, leading to the formation of the benzimidazole ring.
Microwave-assisted synthesis is another method used to prepare this compound. In this approach, a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven, significantly reducing the reaction time and improving the yield .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its antitumor and antihypertensive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzimidazole: Another benzimidazole derivative with similar biological activities.
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.
2-Phenylbenzimidazole: Exhibits antimicrobial and antitumor properties.
Uniqueness
4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride is unique due to its specific butylamine chain, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)butan-1-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11;;/h1-2,5-6H,3-4,7-8,12H2,(H,13,14);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRREYUUGJGECO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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